N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrrole ring and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include substituted pyrrole and pyrimidine derivatives. Common synthetic routes could involve:
Formation of the Pyrrole Ring: This might involve cyclization reactions using appropriate precursors.
Formation of the Pyrimidine Ring: This could involve condensation reactions of urea or thiourea with β-dicarbonyl compounds.
Coupling Reactions: The final step might involve coupling the pyrrole and pyrimidine rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the pyrrole ring.
Reduction: Reduction reactions could target the cyano group or the carbonyl groups in the pyrimidine ring.
Substitution: Substitution reactions might occur at the methoxy group or other positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with pyrrole and pyrimidine rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-acetamide: Lacks the pyrimidine ring.
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Lacks the pyrrole ring.
Uniqueness
The uniqueness of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide lies in its combined pyrrole and pyrimidine rings, which might confer unique biological activities and chemical reactivity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C14H15N5O3S |
---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-7-8(2)16-13(9(7)5-15)17-11(21)6-23-14-18-10(20)4-12(19-14)22-3/h4,16H,6H2,1-3H3,(H,17,21)(H,18,19,20) |
InChI Key |
BOLXRWXVFILMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=O)N2)OC)C |
Origin of Product |
United States |
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